molecular formula C12H11ClN2 B8521352 3-Chloro-N1-phenylbenzene-1,2-diamine

3-Chloro-N1-phenylbenzene-1,2-diamine

Cat. No.: B8521352
M. Wt: 218.68 g/mol
InChI Key: RAYRRTBHPMNPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N1-phenylbenzene-1,2-diamine is a substituted aromatic diamine characterized by a benzene ring with amino groups at positions 1 and 2, a chlorine substituent at position 3, and a phenyl group attached to the N1 nitrogen. This compound is of interest in organic synthesis due to its dual amine functionality and electron-withdrawing chloro substituent, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-1-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C12H11ClN2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,15H,14H2

InChI Key

RAYRRTBHPMNPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The position and nature of substituents on the benzene-1,2-diamine scaffold significantly alter electronic and steric properties:

Compound Name Substituents/Modifications Key Structural Features
3-Chloro-N1-phenylbenzene-1,2-diamine Cl at position 3; phenyl at N1 Electron-withdrawing Cl enhances electrophilicity at N1
5-Chloro-N1-phenylbenzene-1,2-diamine Cl at position 5; phenyl at N1 Chloro at position 5 alters resonance effects, reducing steric hindrance at N1
N1-(2-Bromophenyl)-4-chlorobenzene-1,2-diamine Cl at position 4; Br-substituted phenyl at N1 Bromine increases molecular weight (MW: ~297 g/mol) and steric bulk
4-Chloro-N1-methylbenzene-1,2-diamine Cl at position 4; methyl at N1 Smaller methyl group reduces steric hindrance compared to phenyl
N1,N2-Dimethylbenzene-1,2-diamine Methyl groups at both N1 and N2 Increased hydrophobicity; steric hindrance limits reactivity

Electronic Effects :

  • Chlorine Position : A chloro group at position 3 (meta to amines) creates a stronger electron-withdrawing effect compared to position 4 (para) or 5 (ortho), influencing reaction rates in electrophilic substitutions .
  • N-Substituents : Phenyl groups (e.g., in 3-chloro-N1-phenyl) enhance conjugation, whereas methyl or tert-butyl groups increase steric hindrance and reduce solubility .

Yield and Efficiency :

  • Electron-withdrawing substituents (e.g., Cl, Br) improve yields in coupling reactions by stabilizing intermediates .
  • Bulky substituents (e.g., trifluoromethyl) may reduce yields due to steric effects .

Physicochemical Properties

Property This compound (Predicted) 5-Chloro-N1-phenylbenzene-1,2-diamine 4-Chloro-N1-methylbenzene-1,2-diamine
Molecular Weight (g/mol) ~218.69 218.69 ~156.61
Solubility Low in water; soluble in polar aprotic solvents Similar Higher due to smaller N-substituent
Melting Point Likely >100°C (crystalline) Not reported ~85–90°C
Stability Air-sensitive (amine oxidation) Requires inert storage Moderately stable

Spectroscopic Data :

  • NMR : For 5-chloro-N1-phenyl derivative, aromatic protons resonate at δ 6.5–7.2 ppm, with NH₂ signals at δ 3.2–5.2 ppm .
  • Mass Spectrometry : Molecular ion peaks align with calculated MW (e.g., m/z 219 for 5-chloro-N1-phenyl ).

Reactivity Trends :

  • Nucleophilic Aromatic Substitution : Chloro at position 3/4 facilitates displacement by nucleophiles (e.g., OH⁻, NH₃) .
  • Oxidation Sensitivity : Primary amines oxidize readily, necessitating inert handling .

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